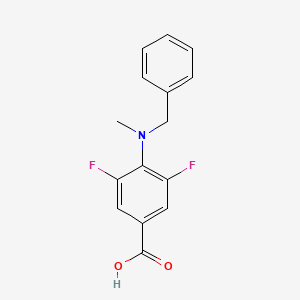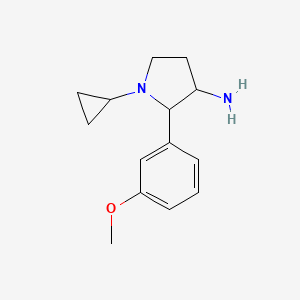
1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine, often involves the N-heterocyclization of primary amines with diols . This process can be catalyzed by a Cp*Ir complex . A variety of five-, six-, and seven-membered cyclic amines can be synthesized in good to excellent yields .Molecular Structure Analysis
The molecular structure of 1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine is characterized by a pyrrolidine ring, a cyclopropyl group, and a 3-methoxyphenyl group. The pyrrolidine ring is a five-membered nitrogen heterocycle .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo a variety of chemical reactions. For instance, they can participate in C(sp3)-H alkylation and arylation reactions with simple aryl or alkyl halides . The reaction conditions are mild, and the methodology has a good functional-group tolerance and a broad substrate scope .Aplicaciones Científicas De Investigación
Synthesis of Bioactive Molecules
The compound "1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine" shares structural similarities with various pyrrolidine derivatives, which are crucial in the synthesis of bioactive molecules. For instance, the practical large-scale synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a useful intermediate for various bioactive molecules, was achieved through a 1,3-dipolar cycloaddition reaction, highlighting the importance of pyrrolidine structures in medicinal chemistry (Kotian, Lin, El-Kattan, & Chand, 2005).
Catalysis in Organic Synthesis
Pyrrolidine and piperidine derivatives, which are structurally related to "1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine," are synthesized through gold(I)-catalyzed intramolecular amination of allylic alcohols with alkylamines. This process underscores the utility of catalysis in constructing nitrogen-containing heterocycles, fundamental in organic synthesis and pharmaceuticals (Mukherjee & Widenhoefer, 2011).
Development of Synthetic Methodologies
The compound of interest is related to the broader class of pyrrolidin-2-ones, for which new synthetic routes have been developed. For example, the synthesis of 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes and anilines/benzylamines showcases innovative approaches to accessing pharmacologically important structures, offering potential applications in medicinal chemistry and drug design (Boichenko et al., 2022).
Enantioselective Syntheses
Enantioselective syntheses of (S)-2-aryl-Boc-pyrrolidines, achieved by asymmetric deprotonation, reveal the compound's relevance in generating chiral centers, which are vital in the development of enantiomerically pure pharmaceuticals (Wu, Lee, & Beak, 1996).
Material Science Applications
In material science, the structural motifs similar to "1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine" find applications in the synthesis of polymers. For instance, amine-bis(phenolate) chromium(III) chloride complexes, related to the amine functionality, catalyze the copolymerization of cyclohexene oxide and carbon dioxide, demonstrating the role of nitrogen-containing ligands in developing environmentally friendly polymerization catalysts (Devaine-Pressing, Dawe, & Kozak, 2015).
Propiedades
IUPAC Name |
1-cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-17-12-4-2-3-10(9-12)14-13(15)7-8-16(14)11-5-6-11/h2-4,9,11,13-14H,5-8,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCNFGRZOJOWPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(CCN2C3CC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



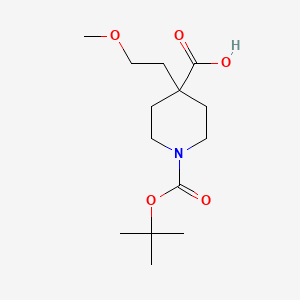
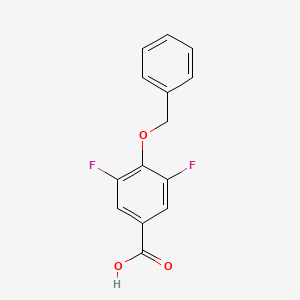
![[3-(3,5-Dimethoxyphenoxy)phenyl]methanamine](/img/structure/B1529364.png)
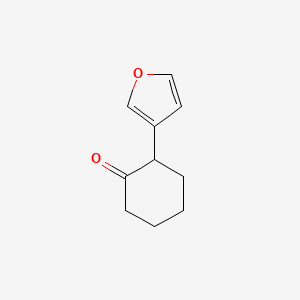
![1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B1529368.png)
![(2R)-2-[(5-bromopyridin-2-yl)formamido]propanoic acid](/img/structure/B1529370.png)
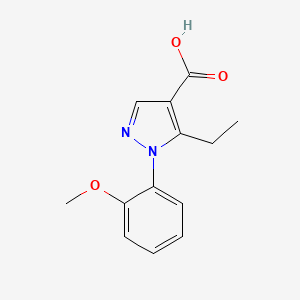
![3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanamide](/img/structure/B1529374.png)
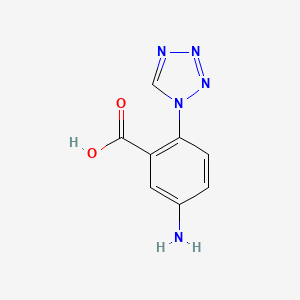
![3-Thia-9-azaspiro[5.5]undecane](/img/structure/B1529377.png)
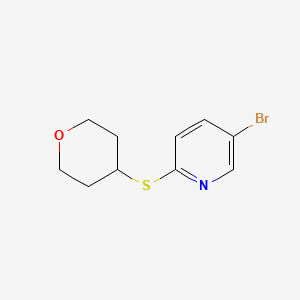
![2-chloro-6-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyridine-4-carboxylic acid](/img/structure/B1529381.png)
![3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propan-1-ol](/img/structure/B1529383.png)
